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Tert-butyl 2-

(hydroxymethyl)pyrrolidine-1-

carboxylate

Cat. No.: B154913 Get Quote

Abstract: This technical guide provides a comprehensive overview of N-Boc-DL-prolinol, a key

chiral building block utilized extensively in organic synthesis and pharmaceutical development.

The document details the compound's chemical structure, physicochemical properties, and

spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis

and discusses its significant applications. This guide is intended for researchers, scientists, and

drug development professionals who require detailed technical information for the effective

utilization of N-Boc-DL-prolinol in their work.

Chemical Structure and Identification
N-Boc-DL-prolinol, systematically named tert-butyl (rac)-2-(hydroxymethyl)pyrrolidine-1-

carboxylate, is a racemic mixture of the N-Boc-protected forms of D-prolinol and L-prolinol. The

core structure consists of a five-membered pyrrolidine ring with a hydroxymethyl group at the

C2 position. The secondary amine of the pyrrolidine ring is protected by a tert-butoxycarbonyl

(Boc) group. This bulky, acid-labile protecting group enhances the compound's stability and

solubility in organic solvents, making it a versatile intermediate for multi-step syntheses.[1]

The presence of a stereocenter at the C2 position means the compound exists as two non-

superimposable mirror images, or enantiomers: (S)-N-Boc-prolinol (L-form) and (R)-N-Boc-

prolinol (D-form). N-Boc-DL-prolinol is an equimolar mixture of these two enantiomers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b154913?utm_src=pdf-interest
https://www.nbinno.com/?news/gp-n-boc-l-prolinol-a-comprehensive-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enantiomers

N-Boc-L-prolinol
((S)-enantiomer)

N-Boc-DL-prolinol
(Racemic Mixture)

50%

N-Boc-D-prolinol
((R)-enantiomer)

50%

Click to download full resolution via product page

Figure 1: Relationship between N-Boc-prolinol enantiomers and the racemic mixture.

Quantitative data and chemical identifiers for N-Boc-prolinol are summarized in the tables

below. Note that specific CAS numbers are assigned to the individual enantiomers.

Table 1: Chemical Identifiers for N-Boc-prolinol
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Identifier Value

IUPAC Name
tert-butyl (rac)-2-
(hydroxymethyl)pyrrolidine-1-carboxylate

Molecular Formula C₁₀H₁₉NO₃

Molecular Weight 201.26 g/mol

CAS Number (L-form) 69610-40-8

CAS Number (D-form) 83435-58-9[2]

Synonyms (L-form)
(S)-1-Boc-2-pyrrolidinemethanol, Boc-L-

prolinol[3][4]

Synonyms (D-form)
(R)-1-Boc-2-pyrrolidinemethanol, Boc-D-

prolinol[2]

InChI Key (L-form) BFFLLBPMZCIGRM-QMMMGPOBSA-N[3]

InChI Key (D-form) BFFLLBPMZCIGRM-MRVPVSSYSA-N[2]

| Canonical SMILES (L-form) | CC(C)(C)OC(=O)N1CCC[C@H]1CO |

Physicochemical and Spectroscopic Properties
N-Boc-DL-prolinol is typically a white crystalline powder or solid at room temperature. Its

properties are largely defined by the pyrrolidine alcohol structure and the Boc protecting group.

As a racemic mixture, its bulk physical properties, such as melting point, may differ from those

of the pure enantiomers. The optical rotation of the DL-form is zero.

Table 2: Physicochemical Properties
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Property Value Reference

Appearance White crystalline powder [1]

Melting Point (L-form) 62-64 °C [1]

Solubility

Soluble in chloroform,

methanol. Limited solubility in

water.

[1]

Optical Rotation (L-form)
[α]²¹/D −48° (c = 1.3 in

chloroform)

| Storage Temperature | 2-8°C, inert atmosphere |[1] |

Table 3: Spectroscopic Data Summary

Spectroscopy Expected Characteristics

¹H NMR

Signals corresponding to the tert-butyl
protons (singlet, ~1.4 ppm), pyrrolidine
ring protons (multiplets, ~1.7-4.1 ppm),
the hydroxymethyl protons (multiplet,
~3.4-3.7 ppm), and the hydroxyl proton
(broad singlet, variable). Due to hindered
rotation around the N-Boc amide bond,
some signals may appear as two distinct
sets of peaks for cis/trans rotamers.

¹³C NMR

Signals for the tert-butyl carbons (~28 ppm for

CH₃ and ~80 ppm for the quaternary carbon),

pyrrolidine ring carbons (~23-60 ppm), the

hydroxymethyl carbon (~64 ppm), and the

carbamate carbonyl carbon (~155 ppm).

| Infrared (IR) | Broad absorption band for the O-H stretch (~3400 cm⁻¹), C-H stretching bands

(~2870-2970 cm⁻¹), and a strong C=O stretching band for the urethane carbonyl (~1670 cm⁻¹).

|
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Synthesis and Experimental Protocols
N-Boc-DL-prolinol is most commonly synthesized via a two-step process starting from DL-

proline. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl

(Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

DL-Proline

(Boc)₂O, Base
(e.g., TEA or NaOH)

Solvent (e.g., CH₂Cl₂ or H₂O)

N-Boc-DL-proline Step 1:
 Boc Protection 

Reducing Agent
(e.g., BH₃·THF or
EtOCOCl/NaBH₄)

Anhydrous Solvent (e.g., THF)

N-Boc-DL-prolinol
 Step 2:

 Reduction 

Click to download full resolution via product page

Figure 2: General synthesis workflow for N-Boc-DL-prolinol from DL-proline.

Experimental Protocol 1: Synthesis of N-Boc-DL-proline

This protocol describes the protection of the amine group of DL-proline using di-tert-butyl

dicarbonate ((Boc)₂O).

Materials:

DL-proline

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium hydroxide (NaOH) or Triethylamine (TEA)

Dichloromethane (CH₂Cl₂) or Water/Dioxane

Hydrochloric acid (HCl) or Citric acid solution

Ethyl acetate
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: Dissolve DL-proline (1.0 eq) in a suitable solvent system. For an aqueous

system, use a solution of NaOH (1.1 eq) in water. For an organic system, suspend DL-

proline in a solvent like dichloromethane and add triethylamine (1.2 eq).

Addition of (Boc)₂O: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl

dicarbonate (1.1 eq) in the reaction solvent dropwise over 30 minutes.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir

vigorously for 4-12 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up (Aqueous): If using an aqueous system, wash the reaction mixture with a nonpolar

solvent like hexanes to remove unreacted (Boc)₂O. Cool the aqueous layer to 0 °C and

acidify to pH 2-3 with cold 1M HCl.

Work-up (Organic): If using an organic system, wash the reaction mixture sequentially with a

10% citric acid solution, water, and brine.[5]

Extraction: Extract the product from the acidified aqueous phase into an organic solvent such

as ethyl acetate (3x volumes).

Isolation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield N-Boc-DL-

proline, which is often a white solid or a viscous oil.

Experimental Protocol 2: Reduction of N-Boc-DL-proline to N-Boc-DL-prolinol

This protocol describes the reduction of the carboxylic acid functional group to a primary

alcohol.

Materials:
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N-Boc-DL-proline

Borane tetrahydrofuran complex (BH₃·THF, 1M solution) or Ethyl Chloroformate and Sodium

Borohydride (NaBH₄)

Anhydrous tetrahydrofuran (THF)

Methanol

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Using BH₃·THF):

Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve N-Boc-DL-proline (1.0 eq) in anhydrous THF.

Reduction: Cool the solution to 0 °C. Add the 1M solution of BH₃·THF (1.5-2.0 eq) dropwise

via syringe, maintaining the temperature below 5 °C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting

material.

Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding methanol

dropwise until gas evolution ceases.

Work-up: Remove the solvent under reduced pressure. To the resulting residue, add ethyl

acetate and saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x volumes).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. The crude product can be purified by silica gel

column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-

DL-prolinol.

Applications in Research and Drug Development
N-Boc-DL-prolinol serves as a crucial intermediate in the synthesis of more complex molecules,

particularly in the pharmaceutical industry. Its bifunctional nature (a protected amine and a

primary alcohol) allows for selective chemical transformations at either end of the molecule.

Chiral Building Block: The enantiopure forms, N-Boc-L-prolinol and N-Boc-D-prolinol, are

widely used as chiral auxiliaries and building blocks in asymmetric synthesis.[6] They are

precursors for creating chiral ligands for catalysis and for synthesizing stereochemically

defined molecules.[1]

Pharmaceutical Synthesis: N-Boc-prolinol derivatives are key intermediates in the synthesis

of various active pharmaceutical ingredients (APIs). A notable example is its use as a

precursor in the synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV)

non-structural protein 5A (NS5A).[1]

Nicotinic Acetylcholine Receptor Ligands: The prolinol scaffold is a component of novel

ligands designed to target nicotinic acetylcholine receptors, which have potential as

cognition-enhancing agents.[1][6]

Safety and Handling
N-Boc-DL-prolinol is classified as an irritant and should be handled with appropriate safety

precautions.

Personal Protective Equipment (PPE): It is recommended to wear protective gloves, safety

glasses with side shields, and a lab coat when handling this compound. In case of dust

formation, a dust mask (e.g., N95) should be used.

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a

well-ventilated area, preferably a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Recommended storage is at 2-8°C under an inert atmosphere to maintain its integrity.[1]

Conclusion
N-Boc-DL-prolinol is a valuable and versatile synthetic intermediate whose utility is well-

established in both academic research and industrial drug development. The stability afforded

by the Boc protecting group, combined with the reactivity of the primary alcohol, allows for its

strategic incorporation into complex molecular architectures. The detailed protocols and data

provided in this guide are intended to equip researchers with the necessary technical

information to effectively and safely utilize N-Boc-DL-prolinol in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. N-(tert-Butoxycarbonyl)-D-prolinol | C10H19NO3 | CID 688279 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. N-Boc-L-prolinol, 98+% | Fisher Scientific [fishersci.ca]

4. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. rsc.org [rsc.org]

6. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide to N-Boc-DL-prolinol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154913#n-boc-dl-prolinol-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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